4-Desisopropyl-4-ethyl Nateglinide-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

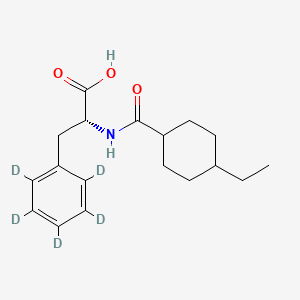

4-Desisopropyl-4-ethyl Nateglinide-d5 is a deuterated analogue of 4-Desisopropyl-4-ethyl Nateglinide. It is primarily used in scientific research, particularly in the field of proteomics. The compound has a molecular formula of C18H20D5NO3 and a molecular weight of 308.43 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desisopropyl-4-ethyl Nateglinide-d5 involves the incorporation of deuterium atoms into the molecular structure of 4-Desisopropyl-4-ethyl Nateglinide. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Desisopropyl-4-ethyl Nateglinide-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as halides or amines; reactions often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Desisopropyl-4-ethyl Nateglinide-d5 is widely used in scientific research, particularly in the following areas:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.

Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in the production of deuterated compounds

Mecanismo De Acción

The mechanism of action of 4-Desisopropyl-4-ethyl Nateglinide-d5 involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The deuterium atoms in the compound provide a unique isotopic signature, allowing researchers to trace its metabolic fate and study its effects on various biochemical processes. The compound is known to stimulate insulin secretion from the pancreas, thereby lowering blood glucose levels.

Comparación Con Compuestos Similares

Similar Compounds

4-Desisopropyl-4-ethyl Nateglinide: The non-deuterated analogue of 4-Desisopropyl-4-ethyl Nateglinide-d5.

Nateglinide: A related compound used as an insulin secretagogue to manage blood glucose levels in diabetic patients.

Deuterated Nateglinide: Another deuterated analogue with similar applications in metabolic studies.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracing in metabolic studies. This makes it a valuable tool for researchers studying biochemical pathways and drug metabolism .

Actividad Biológica

4-Desisopropyl-4-ethyl Nateglinide-d5 is a deuterated analog of Nateglinide, a medication primarily used in the management of type 2 diabetes mellitus. This compound retains the biological activity of its parent molecule, functioning as a rapid-acting insulin secretagogue. The incorporation of deuterium enhances its utility in pharmacokinetic studies, allowing for detailed investigation into its metabolic pathways.

- Molecular Formula : C19H22D5NO3

- Molar Mass : Approximately 322.453 g/mol

- Structure : The compound features a substituted phenyl ring and a piperidine moiety, contributing to its pharmacological properties.

This compound acts similarly to Nateglinide by stimulating pancreatic beta cells to release insulin in response to glucose intake. It achieves this by inhibiting ATP-sensitive potassium channels, which leads to cell depolarization and subsequent calcium influx, promoting insulin secretion .

Pharmacokinetics

The primary application of this compound lies in pharmacokinetic studies. The deuterated form offers several advantages:

- Enhanced Detection Sensitivity : The mass shift due to deuterium incorporation allows for better differentiation from endogenous compounds during mass spectrometry analysis.

- Reduced Interference : The distinct mass peak created by deuterium minimizes interference from other metabolites, leading to cleaner data and more accurate measurements.

Biological Activity

Research indicates that this compound exhibits biological activity comparable to that of Nateglinide:

- Insulin Secretion : It effectively lowers blood glucose levels by enhancing insulin release postprandially.

- Pharmacological Efficacy : Studies show that it retains the efficacy of the parent compound while providing insights into metabolic processes due to its unique isotopic labeling .

Case Studies and Research Findings

-

Clinical Trials on Nateglinide :

A study involving 160 drug-naïve patients with type 2 diabetes demonstrated that both Nateglinide and acarbose significantly reduced postprandial plasma glucose levels. Notably, Nateglinide was more effective in improving lipid profiles post-meal compared to acarbose, suggesting its potential advantages in diabetic management . -

Pharmacokinetic Bioequivalence Study :

Another research focused on the bioequivalence of generic formulations containing Nateglinide highlighted the importance of understanding pharmacokinetics in optimizing therapeutic regimens for diabetes patients. This study supports the relevance of using deuterated analogs like this compound for precise pharmacokinetic profiling .

Summary Table of Biological Activity

| Characteristic | This compound | Nateglinide |

|---|---|---|

| Mechanism of Action | Insulin secretagogue | Insulin secretagogue |

| Primary Use | Type 2 diabetes management | Type 2 diabetes management |

| Pharmacokinetic Studies | Enhanced sensitivity | Standard detection |

| Lipid Profile Improvement | Superior | Moderate |

| Safety Profile | Similar to parent compound | Similar |

Propiedades

IUPAC Name |

(2R)-2-[(4-ethylcyclohexanecarbonyl)amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22)/t13?,15?,16-/m1/s1/i3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSFDDAYCLFQJP-PLLWDJBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)C2CCC(CC2)CC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.